molecular formula C8H16ClNO2 B568516 (S)-Ethyl piperidine-2-carboxylate hydrochloride CAS No. 123495-48-7

(S)-Ethyl piperidine-2-carboxylate hydrochloride

Cat. No.: B568516
CAS No.: 123495-48-7
M. Wt: 193.671
InChI Key: KGAWPIXNSIYQPC-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Ethyl piperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl piperidine-2-carboxylate hydrochloride typically involves the esterification of piperidine-2-carboxylic acid with ethanol, followed by the resolution of the racemic mixture to obtain the (S)-enantiomer. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl piperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, piperidine-2-carboxylic acid, and piperidine-2-methanol .

Scientific Research Applications

(S)-Ethyl piperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-Ethyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperidine ring structure allows it to fit into the active sites of enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Ethyl piperidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both an ester and a piperidine ring. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and other complex organic molecules .

Properties

IUPAC Name

ethyl (2S)-piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)7-5-3-4-6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAWPIXNSIYQPC-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678568
Record name Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123495-48-7
Record name Ethyl (2S)-piperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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